N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJGCGSYQMQORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common method is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The resulting benzofuran intermediate is then reacted with 2-hydroxypropylamine and 1-phenylethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Production of benzofuran-2-ylmethanol derivatives.
Substitution: Generation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Benzofuran derivatives, including this compound, have shown significant biological activities. They are studied for their potential antimicrobial, antitumor, and antioxidant properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzofuran derivatives in treating various diseases. Their ability to inhibit enzymes and receptors makes them promising candidates for drug development.
Industry: In the industry, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their unique properties make them suitable for various applications.
Mechanism of Action
The mechanism by which N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Key Structural Features
A comparative analysis of substituents and functional groups is critical for understanding differences in activity, solubility, and metabolism. Below is a summary of structurally related oxalamides:
Key Differences and Implications
- Hydroxypropyl Group : This group enhances hydrophilicity compared to adamantyl or benzyloxy substituents, suggesting improved aqueous solubility .
- Metabolism : Unlike S336 (which undergoes rapid hepatic metabolism without amide hydrolysis), the benzofuran moiety in the target compound may undergo oxidative metabolism of the aromatic ring, similar to flavouring agents evaluated by FAO/WHO .
Biological Activity
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its pharmacological properties. The structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O4
- Molecular Weight : 370.4 g/mol
Research indicates that this compound interacts with various biological targets, including receptors and enzymes.
Target Receptors
- Serotonin Receptors : The compound has been shown to interact with the 5HT1A receptor, which is involved in mood regulation and anxiety responses. Its binding affinity to this receptor is significant, suggesting potential applications in treating anxiety disorders.
- Enzymatic Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes related to viral replication, such as the Hepatitis C virus (HCV) NS5B polymerase. This suggests that this compound may also possess antiviral properties .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, including this compound:
- Antiviral Studies : A study utilizing molecular docking techniques demonstrated that benzofuran derivatives exhibit strong binding affinities to the HCV NS5B enzyme. The findings suggest that modifications in the structure can enhance antiviral efficacy, positioning these compounds as promising candidates for further development .
- Neuropharmacological Effects : Research into the serotonergic activity of similar compounds has indicated their potential use in treating mood disorders. The interaction with 5HT1A receptors is crucial for mediating these effects, highlighting the therapeutic possibilities for anxiety and depression management.
- Antioxidant Properties : Investigations into the antioxidant capabilities of benzofuran derivatives reveal their ability to scavenge free radicals, which could be beneficial in mitigating oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare oxalamide derivatives like N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide?
- Answer : The synthesis typically involves coupling amines with activated oxalate intermediates. For example, ethyl chlorooxalate reacts with primary amines (e.g., 2-(benzofuran-2-yl)-2-hydroxypropylamine) in dichloromethane with triethylamine as a base. A second amine (e.g., 1-phenylethylamine) is then introduced under basic conditions (e.g., NaOH in ethanol). Purification via silica gel chromatography and characterization by ¹H/¹³C NMR and LC-MS ensure structural fidelity and purity (>90%) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., 90–95% purity thresholds) .
- Structural Confirmation : ¹H NMR (e.g., δ 1.10–2.20 ppm for alkyl protons, aromatic resonances at δ 7.41–7.82 ppm) and ¹³C NMR (carbonyl signals at ~160–170 ppm). LC-MS (APCI+) confirms the molecular ion (e.g., [M+H]+) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing this compound, particularly at the 2-hydroxypropyl moiety?
- Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., DMAP derivatives) during coupling steps to favor specific stereoisomers. highlights stereoisomer mixtures (e.g., 1:1 ratios) resolved via chromatography .
Q. How do structural modifications in analogous oxalamides inform SAR studies for this compound?
- Answer :
- Substituent Effects : Adamantyl groups ( ) enhance lipophilicity and enzyme inhibition (e.g., sEH inhibitors). Benzofuran and phenylethyl groups may influence target binding via π-π stacking or hydrophobic interactions.
- Methodology : Compare IC₅₀ values in enzyme assays (e.g., sEH inhibition) against analogs with varied substituents .
Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?
- Answer :
- Re-evaluate Assay Conditions : Confirm compound stability under assay pH/temperature via HPLC .
- Molecular Dynamics (MD) : Simulate binding modes (e.g., HIV entry inhibitors in ) to identify discrepancies between docking poses and experimental IC₅₀ .
Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
